Phyllanthusiin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

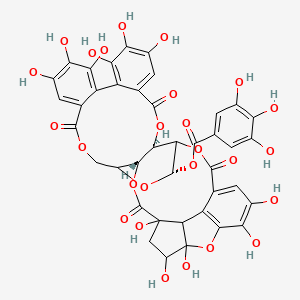

Molecular Formula |

C40H30O26 |

|---|---|

Molecular Weight |

926.6 g/mol |

IUPAC Name |

[(7R,8R,28S)-1,2,4,13,14,15,18,19,20,34,35-undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C40H30O26/c41-12-1-8(2-13(42)22(12)47)33(53)65-37-31-30-28(64-38(57)39(58)6-18(46)40(59)32(39)21-11(36(56)63-31)5-16(45)25(50)29(21)66-40)17(61-37)7-60-34(54)9-3-14(43)23(48)26(51)19(9)20-10(35(55)62-30)4-15(44)24(49)27(20)52/h1-5,17-18,28,30-32,37,41-52,58-59H,6-7H2/t17?,18?,28-,30-,31?,32?,37+,39?,40?/m1/s1 |

InChI Key |

LCJOXNIMFDLZJH-ODRAKOIDSA-N |

Isomeric SMILES |

C1C(C2(C3C1(C(=O)O[C@H]4[C@@H]5C([C@@H](OC4COC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C39)O2)O)O)O)O)O |

Canonical SMILES |

C1C(C2(C3C1(C(=O)OC4C5COC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)OC4C(C(O5)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C39)O2)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Phyllanthusiin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthusiin C, a complex hydrolyzable tannin, belongs to the class of ellagitannins and is predominantly found in plants of the Phyllanthus genus, such as Phyllanthus myrtifolius[1]. Ellagitannins are a diverse group of polyphenolic compounds characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol, typically glucose. These compounds exhibit a wide range of biological activities, making them of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, including its precursors, key enzymatic steps, and relevant experimental methodologies for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for complex ellagitannins, originating from 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)[2][3]. The pathway involves a series of oxidative coupling reactions catalyzed by laccase-like phenol (B47542) oxidases[4]. While the precise sequence of enzymatic steps leading to this compound has not been fully elucidated, a plausible pathway can be proposed based on the structures of known intermediates and the general principles of ellagitannin biosynthesis.

The initial and pivotal step is the intramolecular oxidative C-C coupling of two galloyl groups of PGG to form the HHDP group, yielding the first true ellagitannin, tellimagrandin II[2][5]. Subsequent oxidative couplings and potential rearrangements lead to the formation of more complex structures. The proposed pathway involves the progressive oxidation and cyclization of galloyl moieties attached to the glucose core.

Below is a DOT script for a Graphviz diagram illustrating the proposed biosynthetic pathway from PGG to this compound, highlighting key intermediates.

Caption: Proposed biosynthetic pathway of this compound from PGG.

Quantitative Data

Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and in vivo production rates, are currently limited in the scientific literature. However, data on the extraction yields of related hydrolyzable tannins from Phyllanthus species can provide valuable context for researchers interested in isolating these compounds.

| Plant Species | Extraction Method | Solvent | Compound Class | Yield | Reference |

| Phyllanthus niruri | Soxhlet | Methanol (B129727) | Total Extract | 14.6% (w/w) | [6] |

| Phyllanthus niruri | Soxhlet | 70% Ethanol | Total Extract | 20.8% (w/w) | [6] |

| Phyllanthus niruri | Soxhlet | 50% Ethanol | Total Extract | 22.5% (w/w) | [6] |

| Phyllanthus niruri | Boiling Water | Water | Total Extract | 18.10% (w/w) | [7] |

| Phyllanthus niruri | Microwave-assisted | 80% Methanol | Lignan-rich extract | 8.13% (w/w) | [7] |

| Phyllanthus tenellus | Pressurized Hot Water | Water | Hydrolyzable Tannins | ~2x higher than methanol extraction | [8] |

| Phyllanthus urinaria | Acid Hydrolysis of Extract | Sulfuric Acid | Ellagic Acid | 10.2 mg/g | [9] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of techniques for enzyme purification, activity assays, and compound identification. Below are detailed methodologies for key experiments.

Purification of Laccase-like Phenol Oxidase from Phyllanthus Species

This protocol is adapted from general methods for polyphenol oxidase purification from plant sources[10].

a. Crude Extract Preparation:

-

Harvest fresh, young leaves of the Phyllanthus species of interest and immediately freeze them in liquid nitrogen.

-

Grind the frozen leaves to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1 M KCl, 10 mM ascorbic acid, and 1% (w/v) polyvinylpolypyrrolidone (PVPP)).

-

Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

b. Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a 30% saturation.

-

After stirring for 1 hour, centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the pellet.

-

Increase the ammonium sulfate concentration of the supernatant to 80% saturation and stir for 1 hour.

-

Centrifuge at 15,000 x g for 30 minutes at 4°C to collect the protein pellet.

-

Resuspend the pellet in a minimal volume of the extraction buffer and dialyze against the same buffer overnight at 4°C with several buffer changes.

c. Chromatographic Purification:

-

Load the dialyzed protein solution onto an anion-exchange chromatography column (e.g., DEAE-cellulose) pre-equilibrated with the extraction buffer.

-

Elute the proteins with a linear gradient of NaCl (0-1 M) in the same buffer.

-

Collect fractions and assay for laccase activity.

-

Pool the active fractions and further purify using size-exclusion chromatography (e.g., Sephadex G-100) to obtain a highly purified enzyme preparation.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for enzyme purification.

Caption: Experimental workflow for the purification of laccase-like enzymes.

Laccase Activity Assay

This protocol is based on the spectrophotometric measurement of the oxidation of syringaldazine[1][11].

a. Reagents:

-

Buffer: 100 mM Potassium Phosphate buffer, pH 6.5.

-

Substrate Solution: 0.216 mM Syringaldazine (B1682856) in absolute methanol.

-

Enzyme Solution: Purified laccase-like enzyme diluted in cold deionized water.

b. Assay Procedure:

-

Prepare a reaction mixture in a 3 mL cuvette containing 2.20 mL of buffer and 0.30 mL of methanol.

-

Add 0.50 mL of the enzyme solution to the cuvette and equilibrate to 30°C.

-

Initiate the reaction by adding 0.10 mL of the syringaldazine solution.

-

Immediately monitor the increase in absorbance at 530 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of reaction (ΔA530/min) from the linear portion of the curve.

-

One unit of laccase activity is defined as the amount of enzyme that produces a ΔA530 of 0.001 per minute under the specified conditions.

Quantitative Analysis of this compound and Precursors by HPLC

This protocol provides a general framework for the quantitative analysis of tannins in Phyllanthus extracts.

a. Sample Preparation:

-

Prepare a methanolic or aqueous-methanolic extract of the plant material.

-

Filter the extract through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 20 µL.

c. Quantification:

-

Prepare standard solutions of available precursors (e.g., gallic acid, PGG, corilagin) of known concentrations.

-

Generate a calibration curve for each standard by plotting peak area against concentration.

-

Quantify the compounds in the plant extract by comparing their peak areas to the respective calibration curves. For compounds where a standard is not available, such as this compound, semi-quantification can be performed using a calibration curve of a structurally related compound.

Conclusion

The biosynthetic pathway of this compound represents a complex and fascinating area of natural product chemistry. While the complete pathway is yet to be fully elucidated, the proposed route through key ellagitannin intermediates provides a solid framework for future research. The experimental protocols outlined in this guide offer robust methodologies for the purification and characterization of the enzymes involved, as well as for the quantitative analysis of the pathway's constituents. Further investigation into this pathway will not only enhance our fundamental understanding of plant biochemistry but also pave the way for the potential biotechnological production of this and other medicinally important ellagitannins.

References

- 1. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 3. researchgate.net [researchgate.net]

- 4. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tellimagrandin II - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pressurized hot water extraction of hydrosable tannins from Phyllanthus tenellus Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Historical Insights Into the Purification of Polyphenol Oxidase From Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Assay: Laccase (EC 1.10.3.2) [sigmaaldrich.com]

A Technical Guide to the Natural Sources of Phyllanthusiin C for Researchers and Drug Development Professionals

An in-depth exploration of the botanical origins, phytochemical context, and relevant biological activities of Phyllanthusiin C, a promising ellagitannin found within the Phyllanthus genus. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the known natural sources of this compound, and contextualizing its presence alongside other bioactive compounds. While quantitative data on its specific yield remains limited in publicly accessible literature, this guide furnishes available information on related compounds and outlines general methodologies for extraction and isolation from Phyllanthus species, which can be adapted for targeted purification of this compound.

Natural Sources of this compound

This compound is a naturally occurring hydrolysable tannin, specifically an ellagitannin, that has been identified in several species of the Phyllanthus genus, a group of plants with a long history of use in traditional medicine. The primary documented botanical sources of this compound include:

-

Phyllanthus myrtifolius Moon [1]

-

Phyllanthus flexuosus (Sieb. & Zucc.) Müll.Arg.

Of these, Phyllanthus urinaria is a particularly noteworthy source, with some studies identifying this compound as a chemical marker for this species.[3] The presence of this compound has also been reported in the broader context of phytochemical investigations of Phyllanthus amarus.

Quantitative Data on Bioactive Compounds in Phyllanthus Species

| Plant Species | Compound | Concentration (% w/w of dry plant material) | Plant Part | Analytical Method |

|---|---|---|---|---|

| Phyllanthus amarus | Phyllanthin | 0.4 - 0.7 | Whole Plant | HPTLC |

| Phyllanthus amarus | Hypophyllanthin | 0.15 - 0.3 | Whole Plant | HPTLC |

| Phyllanthus fraternus | Gallic Acid | 1.28 | Leaves | HPTLC |

| Phyllanthus fraternus | Corilagin | 0.89 | Leaves | HPTLC |

| Phyllanthus emblica | Gallic Acid | 5.1 | Fruit | HPLC |

| Phyllanthus emblica | Ellagic Acid | 2.8 | Fruit | HPLC |

Table 1: Quantitative Analysis of Selected Bioactive Compounds in Various Phyllanthus Species. This table summarizes the percentage weight/weight (% w/w) of major bioactive compounds found in different Phyllanthus species, providing a comparative basis for potential yields of target compounds like this compound.

Experimental Protocols: Extraction and Isolation of Ellagitannins from Phyllanthus

A definitive, standardized protocol for the exclusive extraction and isolation of this compound has not been detailed in the available literature. However, general methodologies for the extraction of tannins and other polyphenols from Phyllanthus species can be adapted and optimized for this purpose. The following represents a composite workflow based on established procedures for related compounds.

General Extraction Workflow

This workflow outlines the typical steps involved in the extraction and fractionation of bioactive compounds from Phyllanthus species.

References

- 1. researchgate.net [researchgate.net]

- 2. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Biological Potential of Phyllanthusiin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthusiin C, a member of the ellagitannin family, is a naturally occurring polyphenol found in various species of the Phyllanthus genus.[1][2] These plants have a long history of use in traditional medicine, and modern scientific investigations are beginning to uncover the pharmacological activities of their individual constituents.[3][4] Ellagitannins, as a class, are known for their diverse biological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][5] This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the biological activity of this compound, with a focus on its potential therapeutic applications. While specific quantitative data for this compound remains scarce in publicly available literature, this document summarizes the known information and provides context based on the activities of related compounds and extracts from its natural sources.

Biological Activities of this compound and Related Compounds

While direct quantitative data for the biological activities of isolated this compound is not extensively reported, studies on Phyllanthus extracts and related ellagitannins provide valuable insights into its potential.

Antioxidant Activity

Extracts of Phyllanthus species, which contain this compound, have demonstrated significant antioxidant properties.[6] The antioxidant capacity of these extracts is often attributed to their rich polyphenolic content, including ellagitannins.[7] For instance, a study on the polyphenol constituents of Phyllanthus amarus showed that the ellagitannin Phyllanthusiin D exhibited high antioxidant activity in various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP).[6] Although specific IC50 values for this compound are not available, the data for related compounds suggest its potential as a potent antioxidant.

Table 1: Antioxidant Activity of Compounds from Phyllanthus Species

| Compound/Extract | Assay | IC50/EC50 Value | Source |

| Phyllanthus chamaecristoides aqueous extract | DPPH Radical Scavenging | 0.032 mg/mL | [8] |

| Quercetin | DPPH Radical Scavenging | 0.55 µg/mL | [9] |

| Quercetin | ABTS Radical Scavenging | 1.17 µg/mL | [9] |

| P. urinaria methanol (B129727) extract | DPPH Radical Scavenging | 15.8 - 29.3 µg/mL | [10] |

| P. urinaria methanol extract | ABTS Radical Scavenging | 11.2 - 26.0 µg/mL | [10] |

Anti-inflammatory Activity

The anti-inflammatory potential of Phyllanthus species is well-documented.[2][11] Many constituents of these plants have been shown to inhibit key inflammatory mediators. For example, some compounds isolated from Phyllanthus polyphyllus demonstrated significant inhibition of nitric oxide (NO) production in activated macrophages, with IC50 values ranging from 12.5 to 100 µM.[12] While direct data for this compound is lacking, the known anti-inflammatory effects of ellagitannins suggest it may contribute to the overall anti-inflammatory profile of Phyllanthus extracts.[1]

Table 2: Anti-inflammatory Activity of Compounds from Phyllanthus Species

| Compound | Assay | IC50 Value | Source |

| Justicidin B | Nitric Oxide Production Inhibition | 12.5 µM | [12] |

| Phyllamyricin C | Nitric Oxide Production Inhibition | 25 µM | [12] |

| Diphyllin | Nitric Oxide Production Inhibition | 50 µM | [12] |

| 4-O-methylgallic acid | Nitric Oxide Production Inhibition | 100 µM | [12] |

| P. amarus 80% ethanolic extract | TNF-α Production Inhibition | 16.12 µg/mL | [13] |

| P. amarus 80% ethanolic extract | IL-1β Production Inhibition | 7.13 µg/mL | [13] |

Anticancer Activity

Several compounds isolated from Phyllanthus species have exhibited cytotoxic activity against various cancer cell lines.[14] For instance, a fraction of a Phyllanthus extract demonstrated potent cytotoxicity with IC50 values of 3.91 ± 0.03 µg/mL for HeLa, 3.97 ± 0.07 µg/mL for SKOV-3, and 7.75 ± 0.37 µg/mL for MOLT-4 cells.[1] While specific IC50 values for this compound are not available, its presence in extracts with anticancer properties suggests it may play a role in this activity.

Table 3: Anticancer Activity of Compounds and Extracts from Phyllanthus Species

| Compound/Extract | Cell Line | IC50 Value | Source |

| Fraction C from Phyllanthus sp. | HeLa | 3.91 ± 0.03 µg/mL | [1] |

| Fraction C from Phyllanthus sp. | SKOV-3 | 3.97 ± 0.07 µg/mL | [1] |

| Fraction C from Phyllanthus sp. | MOLT-4 | 7.75 ± 0.37 µg/mL | [1] |

| (+)-Acutissimalignan A | HT-29 | 19 nM | [15] |

| P. amarus ethanolic extract | U937 | 210 ± 6.78 µg/mL | [16] |

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are provided below to facilitate further research on this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.[17][18]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

Preparation of test samples: Dissolve this compound in the same solvent used for the DPPH solution to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations.

-

Assay:

-

In a 96-well microplate, add a specific volume of each concentration of the test sample.

-

Add the DPPH working solution to each well.

-

Include a blank (solvent only) and a positive control.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control (DPPH solution without the test sample) and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined from a plot of scavenging activity against sample concentration.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are involved in inflammatory processes.

Materials:

-

Sodium nitroprusside

-

Phosphate buffered saline (PBS), pH 7.4

-

Griess reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction mixture: In a 96-well plate, mix sodium nitroprusside solution with different concentrations of the test compound in PBS.

-

Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

-

Griess reaction: Add an equal volume of Griess reagent to each well.

-

Measurement: Measure the absorbance at approximately 546 nm using a microplate reader. A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity.

-

Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compound (this compound)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

-

Formazan (B1609692) solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Signaling Pathways

While the specific effects of this compound on signaling pathways have not been elucidated, studies on Phyllanthus extracts and their components suggest potential modulation of key pathways involved in inflammation and cancer, such as NF-κB, MAPK, and PI3K/Akt.[5][13][21]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Extracts from Phyllanthus species have been shown to inhibit the activation of NF-κB.[13] This inhibition is often associated with the suppression of IκBα phosphorylation and degradation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Phyllanthus extracts have been shown to modulate MAPK signaling, affecting the phosphorylation of key proteins like ERK, JNK, and p38.[7][13]

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is critical for cell survival and growth. Inhibition of this pathway can lead to apoptosis. Phyllanthus extracts have been reported to suppress the PI3K/Akt pathway.[13][21]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion and Future Directions

This compound, as a constituent of medicinally important Phyllanthus species, holds promise as a bioactive compound with potential antioxidant, anti-inflammatory, and anticancer properties. However, the current body of scientific literature lacks specific quantitative data on the biological activities of isolated this compound. The information available on related ellagitannins and crude extracts provides a strong rationale for further investigation.

Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its biological activities. Determining its IC50 values in a range of antioxidant, anti-inflammatory, and cancer cell line-based assays is a critical next step. Furthermore, detailed mechanistic studies are required to elucidate its specific targets and effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Such research will be instrumental in unlocking the full therapeutic potential of this compound and could pave the way for its development as a novel therapeutic agent.

References

- 1. The structure, occurrence and biological activity of ellagitannins: a general review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature | Semantic Scholar [semanticscholar.org]

- 3. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. article.sapub.org [article.sapub.org]

- 11. 2.6. In vitro anti-inflammatory activity assay [bio-protocol.org]

- 12. cusabio.com [cusabio.com]

- 13. researchgate.net [researchgate.net]

- 14. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 15. Cytotoxic and natural killer cell stimulatory constituents of Phyllanthus songboiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. agritrop.cirad.fr [agritrop.cirad.fr]

Unraveling the Anti-Cancer Potential of Phyllanthusiin C: A Mechanistic Overview

For Immediate Release

While the precise, isolated mechanisms of Phyllanthusiin C in cancer cells are still under active investigation, current research on Phyllanthus species extracts, where this compound is a known constituent, provides significant insights into its potential anti-neoplastic activities. Studies on these extracts reveal a multi-pronged attack on cancer cells, primarily centered around the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. This technical guide synthesizes the available data to construct a putative mechanism of action for this compound, drawing from the broader context of Phyllanthus research.

Core Anti-Cancer Mechanisms

Extracts of Phyllanthus species, rich in polyphenolic compounds including this compound, have demonstrated efficacy against a variety of cancer cell lines.[1] The primary mechanisms implicated in this anti-cancer activity are the induction of programmed cell death (apoptosis) and the suppression of tumor growth and spread.[1][2]

Induction of Apoptosis

A key strategy in cancer therapy is to trigger apoptosis in malignant cells. Phyllanthus extracts have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][2] This is evidenced by characteristic apoptotic features such as DNA fragmentation and increased activity of caspase-3, a critical executioner enzyme in the apoptotic cascade.[1][3]

The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Studies on nasopharyngeal carcinoma cells treated with P. urinaria extract, containing this compound, showed a down-regulation of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards cell death.[3] Furthermore, in prostate cancer cells, an elevation of the pro-apoptotic protein Bax has been observed, which is associated with the mitochondrial pathway of apoptosis.[4]

Inhibition of Telomerase Activity

Telomerase is an enzyme crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Phyllanthus urinaria extract has been found to inhibit telomerase activity in human nasopharyngeal carcinoma cells.[3] This inhibition is associated with the decreased expression of hTERT (human telomerase reverse transcriptase), the catalytic subunit of the enzyme, and c-myc, a transcription factor that upregulates hTERT.[3]

Anti-Angiogenic and Anti-Metastatic Effects

The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are hallmarks of malignant tumors. Research indicates that Phyllanthus extracts possess anti-angiogenic properties, partly by suppressing the activity and secretion of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix to allow for blood vessel growth and tumor invasion.[1][5] The extracts have also been shown to reduce the invasion, migration, and adhesion of cancer cells, further highlighting their anti-metastatic potential.[5]

Modulation of Cellular Signaling Pathways

The anti-cancer effects of Phyllanthus extracts, and by extension this compound, are orchestrated through the modulation of multiple intracellular signaling pathways that govern cell survival, proliferation, and inflammation.[6][7] The interconnected nature of these pathways suggests a synergistic effect of the compounds within the extract.

Key Signaling Pathways Affected:

-

MAPK/ERK and MAPK/JNK Pathways: These pathways are central to regulating cell proliferation, differentiation, and apoptosis. Extracts from Phyllanthus have been shown to decrease the expression of reporters for both the MAPK/ERK and MAPK/JNK pathways in prostate cancer cells.[6]

-

PI3K/Akt Pathway: This is a critical pro-survival pathway that is often hyperactivated in cancer. Phyllanthus extracts can interfere with this pathway, leading to decreased cell survival and proliferation.[6][8]

-

NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cancer by promoting cell survival and proliferation. A decrease in the expression of the NF-κB pathway reporter has been observed in cancer cells treated with Phyllanthus extracts.[6][8]

-

Wnt Signaling Pathway: This pathway is involved in cell fate determination and proliferation. Its dysregulation is a common feature of many cancers. Phyllanthus extracts have been shown to significantly decrease the expression of Wnt pathway reporters.[6][8]

The following diagram illustrates the putative signaling pathways modulated by this compound, based on studies of Phyllanthus extracts.

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Experimental Methodologies

The following are summaries of common experimental protocols used in the cited research to evaluate the anti-cancer effects of Phyllanthus extracts.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with varying concentrations of the test compound (e.g., Phyllanthus extract) for a specified duration (e.g., 24, 48, or 72 hours).

-

After treatment, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated for a few hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to untreated control cells.

-

Apoptosis Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

-

Protocol:

-

Treated and untreated cells are fixed and permeabilized.

-

Cells are incubated with a reaction mixture containing TdT and labeled dUTPs.

-

The incorporated label is detected by fluorescence microscopy or flow cytometry.

-

Caspase Activity Assay: This assay measures the activity of caspases, the key proteases that execute apoptosis.

-

Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

-

Protocol:

-

Cell lysates are prepared from treated and untreated cells.

-

The lysate is incubated with the caspase substrate.

-

The signal from the cleaved reporter is measured using a spectrophotometer or fluorometer.

-

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into the expression levels of key signaling molecules.

-

Protocol:

-

Proteins are extracted from cell lysates.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is detected and quantified.

-

The following diagram outlines a typical experimental workflow for assessing the anti-cancer effects of a compound like this compound.

Caption: General experimental workflow for evaluating anti-cancer activity.

Quantitative Data Summary

While specific quantitative data for isolated this compound is limited in the current literature, the following table summarizes representative findings from studies on Phyllanthus extracts, which contain this compound. These values provide a context for the potential potency of its constituents.

| Parameter | Cancer Cell Line | Treatment | Result | Reference |

| IC50 | MCF-7 (Breast) | P. niruri extract | Varies by extract fraction | [9] |

| MCF-7ADR (Resistant Breast) | P. niruri extract | Varies by extract fraction | [9] | |

| Caspase-3/7 Activity | PC-3 (Prostate) | Phyllanthus extracts | 3-4 fold increase vs. control | [4] |

| MeWo (Melanoma) | Phyllanthus extracts | 3-4 fold increase vs. control | [4] | |

| Protein Expression | NPC-BM1 (Nasopharyngeal) | P. urinaria extract | Down-regulation of Bcl-2 | [3] |

| PC-3 (Prostate) | Phyllanthus extracts | Elevation of Bax | [4] | |

| Telomerase Activity | NPC-BM1 (Nasopharyngeal) | P. urinaria extract | Inhibition of hTERT, hTP1, c-myc mRNA | [3] |

| MMP-2, -7, -9 Activity | Various | Phyllanthus extracts | Reduction | [5] |

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a component of Phyllanthus extracts, contributes to a potent anti-cancer effect through the induction of apoptosis, inhibition of telomerase, and modulation of critical cell signaling pathways. The multi-targeted nature of these extracts highlights the potential for synergistic interactions between their constituent compounds.

Future research should focus on isolating this compound and elucidating its specific molecular targets and mechanisms of action. Such studies will be crucial for determining its therapeutic potential as a standalone agent or in combination with existing chemotherapies. A deeper understanding of its interaction with cancer cell signaling networks will pave the way for the development of novel and effective cancer treatments.

References

- 1. Anti-cancer effects of Phyllanthus urinaria and relevant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Anti-cancer effects of Phyllanthus urinaria and relevant mechanisms. | Semantic Scholar [semanticscholar.org]

- 3. Phyllanthus urinaria increases apoptosis and reduces telomerase activity in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phyllanthus spp. Induces Selective Growth Inhibition of PC-3 and MeWo Human Cancer Cells through Modulation of Cell Cycle and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phyllanthus Suppresses Prostate Cancer Cell, PC-3, Proliferation and Induces Apoptosis through Multiple Signalling Pathways (MAPKs, PI3K/Akt, NFκB, and Hypoxia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic and chemomodulatory effects of Phyllanthus niruri in MCF-7 and MCF-7ADR breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Anti-inflammatory Effects of Phyllanthusiin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllanthusiin C, a hydrolyzable tannin found in plants of the Phyllanthus genus, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on key inflammatory markers and pathways. This document summarizes quantitative data on its inhibitory activities, details relevant experimental methodologies, and visualizes the putative signaling cascades involved. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads.

This compound is an ellagitannin that has been identified as a constituent of various Phyllanthus species, plants with a long history of use in traditional medicine for treating inflammatory ailments. Emerging research has begun to elucidate the specific anti-inflammatory activities of this compound at a molecular level, highlighting its potential as a modulator of key inflammatory pathways. This guide aims to consolidate the available technical information on the anti-inflammatory effects of this compound to facilitate further scientific investigation.

Quantitative Data on Anti-inflammatory Activity

The primary quantitative measure of this compound's anti-inflammatory effect reported in the literature is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

| Bioactive Compound | Cell Line | Stimulus | Inhibitory Concentration (IC50) | Reference |

| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | 5.6 µM | [1][2][3] |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Experimental Protocols

This section details the methodology for the key in vitro assay used to quantify the anti-inflammatory activity of this compound.

In Vitro Inhibition of Nitric Oxide Production in Macrophages

This experiment assesses the ability of this compound to inhibit the production of nitric oxide in cultured macrophages stimulated with an inflammatory agent.

Objective: To determine the IC50 value of this compound for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (of known purity)

-

Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Experimental Workflow:

Caption: Workflow for in vitro nitric oxide inhibition assay.

Procedure:

-

Cell Culture: RAW 264.7 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay:

-

Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

-

An equal volume of Griess reagent is added to each well.

-

The plate is incubated at room temperature for approximately 10 minutes, protected from light.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The nitrite concentration in each sample is calculated from the standard curve.

-

The percentage of NO production inhibition is calculated for each concentration of this compound relative to the LPS-only treated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the concentration of this compound.

-

Putative Signaling Pathways

While direct evidence specifically elucidating the signaling pathways modulated by this compound is still emerging, based on the known mechanisms of other ellagitannins and anti-inflammatory compounds isolated from Phyllanthus species, it is hypothesized that this compound exerts its effects through the modulation of the NF-κB and MAPK signaling pathways. The inhibition of nitric oxide production is a downstream effect of the suppression of inducible nitric oxide synthase (iNOS) expression, which is regulated by these pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS. It is plausible that this compound inhibits one or more steps in this cascade.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critical in mediating inflammatory responses. Activation of these kinases by stimuli such as LPS leads to the phosphorylation of various transcription factors that, in concert with NF-κB, drive the expression of pro-inflammatory genes. The anti-inflammatory effects of other compounds from Phyllanthus species have been linked to the inhibition of MAPK phosphorylation. It is therefore reasonable to hypothesize a similar mechanism for this compound.

Caption: Hypothesized inhibition of the MAPK pathway by this compound.

Conclusion and Future Directions

The available data strongly suggest that this compound possesses significant anti-inflammatory properties, as evidenced by its potent inhibition of nitric oxide production in activated macrophages. While the precise molecular mechanisms are yet to be fully elucidated, it is hypothesized that this compound targets key inflammatory signaling pathways, namely NF-κB and MAPK.

To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

Mechanism of Action Studies: Investigating the direct effects of this compound on the phosphorylation and activation of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK).

-

Broader Inflammatory Mediator Profiling: Assessing the impact of this compound on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2).

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation to determine its in vivo potency, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its anti-inflammatory activity, potentially leading to the design of more potent and selective inhibitors.

This technical guide provides a foundational understanding of the anti-inflammatory effects of this compound, offering a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.

References

The Immunomodulatory Landscape of Phyllanthusiin C: A Technical Guide for Researchers

An In-depth Exploration of a Promising Bioactive Compound from the Phyllanthus Genus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Phyllanthus has a rich history in traditional medicine, with numerous species demonstrating significant immunomodulatory and anti-inflammatory properties.[1][2][3] These effects are largely attributed to a diverse array of bioactive secondary metabolites, including lignans, flavonoids, and notably, hydrolyzable tannins.[2] Phyllanthusiin C, a member of the hydrolyzable tannin class, has been identified in several Phyllanthus species, including P. amarus and P. urinaria.[1][2] While direct, in-depth research on the specific immunomodulatory effects of isolated this compound is currently limited, the extensive investigation into related compounds and crude extracts provides a strong foundation for predicting its potential mechanisms and guiding future research.

This technical guide synthesizes the available, albeit indirect, evidence for the immunomodulatory potential of this compound. It details the established activities of structurally related compounds from Phyllanthus species, outlines relevant experimental protocols for future investigation, and visualizes the key signaling pathways likely to be modulated by this compound. This document serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic promise of this compound.

Immunomodulatory Activity of Phyllanthus Species and Related Compounds

While specific data for this compound is scarce, numerous studies have quantified the immunomodulatory effects of other bioactive constituents of Phyllanthus species. These compounds often exhibit inhibitory effects on pro-inflammatory mediators. A study on Phyllanthus amarus constituents, for instance, demonstrated significant inhibition of nitric oxide (NO) production and lymphocyte proliferation by various isolated compounds.[4] Similarly, extracts from P. amarus have been shown to suppress the production of key pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced human macrophages.[5][6]

The lignan (B3055560) phyllanthin, also from P. amarus, has been shown to dose-dependently inhibit both cellular and humoral immune responses in mice, significantly reducing the proliferation of T and B lymphocytes and down-regulating both Th1 (IL-2, IFN-γ) and Th2 (IL-4) cytokines.[7][8] These findings, summarized in the tables below, provide a strong rationale for investigating this compound for similar activities, given the established role of hydrolyzable tannins in modulating immune responses.[9]

Data Presentation: Quantitative Effects of Phyllanthus Compounds on Immunomodulatory Targets

The following tables summarize the quantitative data on the inhibitory effects of various compounds isolated from Phyllanthus species on key immunomodulatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production and Lymphocyte Proliferation by Phyllanthus amarus Constituents [4]

| Compound | Assay | Cell Type | IC50 (µM) |

| Ethyl 8-hydroxy-8-methyl-tridecanoate | NO Production | Phagocytes | 0.91 |

| 1,7,8-trihydroxy-2-naphtaldehyde | NO Production | Phagocytes | 1.07 |

| Phyltetralin | Lymphocyte Proliferation | Lymphocytes | 1.07 |

| Phyllanthin | Lymphocyte Proliferation | Lymphocytes | 1.82 |

Table 2: Inhibition of Pro-inflammatory Cytokine and Mediator Production by Phyllanthus amarus Extract [5]

| Mediator | Cell Line | Stimulant | IC50 (µg/mL) |

| TNF-α | U937 Macrophages | LPS | 16.12 |

| IL-1β | U937 Macrophages | LPS | 7.13 |

Potential Signaling Pathways Modulated by this compound

Based on studies of Phyllanthus extracts and their constituent tannins and other polyphenols, three primary signaling pathways are implicated in their immunomodulatory and anti-inflammatory effects: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-Kinase (PI3K)/Akt.[3][5][6][10][11] It is highly probable that this compound, as a hydrolyzable tannin, exerts its effects through modulation of one or more of these critical pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes.[5][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[12] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and COX-2.[5][13] Compounds from Phyllanthus have been shown to inhibit this pathway by preventing the phosphorylation of IKKα/β and IκBα, thereby blocking NF-κB nuclear translocation.[5][6][10]

References

- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phyllanthin from Phyllanthus amarus inhibits cellular and humoral immune responses in Balb/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolyzable Tannins in the Management of Th1, Th2 and Th17 Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Phyllanthus Suppresses Prostate Cancer Cell, PC-3, Proliferation and Induces Apoptosis through Multiple Signalling Pathways (MAPKs, PI3K/Akt, NFκB, and Hypoxia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phyllanthus amarus has anti-inflammatory potential by inhibition of iNOS, COX-2, and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Phyllanthusiin C: A Technical Literature Review for Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Phyllanthusiin C is a member of the ellagitannin class of hydrolyzable tannins, a group of polyphenolic compounds known for their diverse biological activities. Found within medicinal plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus urinaria, this compound is a component of traditional herbal remedies used for a variety of ailments.[1][2] While the extracts of these plants have undergone extensive pharmacological screening, research specifically isolating the bioactivity of this compound is limited. This review synthesizes the available technical data on this compound, its related compounds, and the extracts in which it is a major constituent, providing a framework for future research and drug development.

Biological Activity and Quantitative Data

Direct quantitative data on the biological activity of isolated this compound is not extensively available in the current body of scientific literature. However, studies on extracts containing this compound and on closely related analogues provide valuable insights into its potential therapeutic effects. The primary activities associated with these tannins are antioxidant, anti-inflammatory, and immunomodulatory.

One study identified this compound as one of five major polyphenolic compounds in an extract of Phyllanthus urinaria that demonstrated cytotoxic effects against human nasopharyngeal carcinoma cells (NPC-BM1).[3] While IC50 values for the specific compound were not provided, the complete extract was shown to reduce cell viability and induce apoptosis.[3]

For comparative purposes, the quantitative activities of other well-studied tannins isolated from Phyllanthus species are summarized below. These compounds share structural similarities with this compound and their activities may suggest its potential biological profile.

Table 1: Quantitative Biological Activity of Compounds Structurally Related to this compound

| Compound | Plant Source | Assay | Target/Cell Line | Result (IC50) | Reference |

| Justicidin B | P. polyphyllus | Nitric Oxide (NO) Production | LPS/IFN-γ activated macrophages | 12.5 µM | [4][5] |

| Diphyllin | P. polyphyllus | Nitric Oxide (NO) Production | LPS/IFN-γ activated macrophages | 50 µM | [4][5] |

| Phyllamyricin C | P. polyphyllus | Nitric Oxide (NO) Production | LPS/IFN-γ activated macrophages | 25 µM | [4][5] |

| 4-O-methylgallic acid | P. polyphyllus | Nitric Oxide (NO) Production | LPS/IFN-γ activated macrophages | 100 µM | [4][5] |

| Methyl Brevifolincarboxylate | P. urinaria | DPPH Radical Scavenging | - | 8.9 µM | [1] |

| Trimethyl-3,4-dehydrochebulate | P. urinaria | DPPH Radical Scavenging | - | 9.4 µM | [1] |

| Methylgallate | P. urinaria | DPPH Radical Scavenging | - | 9.8 µM | [1] |

Mechanism of Action & Signaling Pathways

The precise signaling pathways modulated by pure this compound have not been elucidated. However, research on Phyllanthus extracts, where this compound is a key constituent, points towards mechanisms involving the induction of apoptosis and the inhibition of inflammatory and cell proliferation pathways.

An extract of P. urinaria containing this compound was found to induce apoptosis in nasopharyngeal carcinoma cells.[3] This effect was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the inhibition of telomerase activity.[3] The inhibition of telomerase was linked to the reduced mRNA expression of hTERT (human telomerase reverse transcriptase), hTP1 (human telomerase-associated protein 1), and the transcription factor c-myc.[3]

Furthermore, extracts from Phyllanthus species and their isolated bioactive compounds, such as phyllanthin, are known to suppress inflammatory responses by modulating key signaling cascades including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K-Akt pathways.[2][6][7] These pathways are critical in regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[7]

Below are graphical representations of the potential mechanisms of action based on studies of Phyllanthus extracts and related compounds.

Experimental Protocols

General Protocol for Isolation of Tannins from Phyllanthus

This protocol is a generalized workflow based on common chromatographic techniques mentioned in the literature.[8] Optimization is required for the specific isolation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol describes a common method used to assess the anti-inflammatory potential of isolated compounds by measuring the inhibition of nitric oxide production in activated macrophages.[4]

-

Cell Culture : Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1-2 hours.

-

Macrophage Activation : Cells are stimulated with inflammatory agents, typically Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation : The plates are incubated for a further 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay) :

-

An aliquot of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.

-

The plate is incubated in the dark at room temperature for 10-15 minutes.

-

The absorbance is measured at approximately 540-550 nm using a microplate reader.

-

-

Data Analysis : The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the stimulated (vehicle control) cells. The IC50 value is then determined from the dose-response curve.

Conclusion and Future Directions

This compound is an identified constituent of the medicinally important Phyllanthus genus. While its exact contribution to the overall therapeutic efficacy of the plant extracts is not yet fully understood, the known activities of these extracts and related tannin compounds suggest that this compound holds significant potential as an antioxidant, anti-inflammatory, and anti-cancer agent.

A clear gap in knowledge exists, as there is a notable lack of studies focusing on the isolated compound. Future research should prioritize the following:

-

Development of optimized isolation and purification protocols to obtain this compound in quantities sufficient for comprehensive biological testing.

-

Systematic screening of pure this compound in a panel of in vitro assays (e.g., antioxidant capacity, cytotoxicity against various cancer cell lines, inhibition of inflammatory markers) to establish its specific bioactivity profile and determine quantitative parameters like IC50 values.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound, distinguishing its effects from those of other compounds in the plant extract.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel drug candidate.

References

- 1. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:142674-52-0 | Manufacturer ChemFaces [chemfaces.com]

- 4. Anti-inflammatory activities of constituents isolated from Phyllanthus polyphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Phyllanthusiin C in Phyllanthus amarus Extracts: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthus amarus Schum. & Thonn., a member of the Euphorbiaceae family, is a small herb recognized for its extensive use in traditional medicine across tropical and subtropical regions. Its broad spectrum of pharmacological activities, including hepatoprotective, antiviral, anti-inflammatory, and anticancer properties, is attributed to a rich diversity of phytochemicals.[1][2][3] Among these are lignans (B1203133), flavonoids, alkaloids, and a significant class of hydrolysable tannins.[1][3][4] This technical guide focuses on Phyllanthusiin C, a specific hydrolysable tannin found within P. amarus, providing a comprehensive overview of its context within the plant's chemical profile, methodologies for its potential analysis, and its likely role in the plant's biological activity.[4][5][6] While specific quantitative data and dedicated biological studies on this compound are limited in current literature, this guide extrapolates from established methods for analogous compounds within the same plant extracts to provide a foundational framework for future research.

Phytochemical Context: Hydrolysable Tannins in Phyllanthus amarus

This compound belongs to the class of hydrolysable tannins, specifically ellagitannins, which are esters of a sugar (typically glucose) with gallic acid and its oxidative derivatives.[7][8] P. amarus is a rich source of these compounds, with Phyllanthusiin A, B, C, and D being identified as key constituents.[3][4][5][6] Other prominent hydrolysable tannins that are often quantified and studied for their bioactivity include geraniin, corilagin, and amariin.[7][9][10] The presence and concentration of these compounds can vary based on geographical location, climate, and harvesting conditions.[11]

Data Presentation: Quantitative Analysis of Major Hydrolysable Tannins in P. amarus Extracts

Table 1: Quantitative Composition of Hydrolysable Tannins in an Enriched Aqueous P. amarus Extract

| Compound | Percentage by Weight (%) |

|---|---|

| Corilagin | 7 - 13% |

| Nirurin | 3.5 - 10% |

| Geraniin | 1 - 2% or 12 - 20%* |

| Other Low Molecular Weight Hydrolysable Tannoids | 9 - 20% |

Data from a patent describing two different extract embodiments.[12]

Table 2: Concentration of Major Phenolic Compounds in 80% Ethanol (B145695) Extracts of P. amarus

| Compound | Plant Origin | Concentration (μg/mL of extract solution) |

|---|---|---|

| Gallic Acid | Malaysia | 163.3 |

| Ellagic Acid | Malaysia | 601.29 |

| Corilagin | Indonesia | 379.23 (in P. urinaria) |

Data from a comparative study including a closely related species.[9]

Experimental Protocols

The following sections detail generalized and extrapolated methodologies for the extraction, isolation, and quantification of this compound from P. amarus. These protocols are based on established methods for other hydrolysable tannins and lignans from the same plant.

Protocol 1: Optimized Aqueous Extraction for Hydrolysable Tannins

This protocol is designed to maximize the yield of hydrolysable tannins, including this compound, from the aerial parts of P. amarus.

-

Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of P. amarus in the shade. Grind the dried material into a coarse powder.

-

Extraction:

-

Filtration and Concentration: Filter the aqueous extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 55-60°C.

-

Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a stable, amorphous powder enriched with hydrolysable tannins.[12]

Protocol 2: Isolation of this compound via Column Chromatography

This protocol outlines a potential method for isolating this compound from the enriched extract, adapted from methods used for phyllanthin (B192089) and other tannins.[5][13]

-

Sample Preparation: Dissolve the dried extract from Protocol 1 in a minimal amount of a suitable solvent mixture (e.g., methanol-water).

-

Stationary Phase: Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent like n-hexane.

-

Gradient Elution:

-

Load the dissolved extract onto the column.

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane).

-

Gradually increase the polarity of the mobile phase by introducing and increasing the proportion of a more polar solvent, such as ethyl acetate (B1210297), followed by methanol. A suggested gradient could be n-hexane -> n-hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures.

-

-

Fraction Collection: Collect fractions of the eluate continuously.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 2:1) and visualize under UV light or with a staining reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to identify fractions containing compounds with similar Rf values.[14]

-

Pooling and Purification: Pool the fractions that are rich in the target compound (this compound, identified by comparison with reference standards if available, or by subsequent structural analysis). Further purification can be achieved by repeated column chromatography or preparative HPLC.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This method describes a validated approach for the quantification of major compounds in P. amarus, which can be adapted for this compound.[9][15][16]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient elution is typically used for separating complex mixtures. A common system involves:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Methanol or acetonitrile.

-

-

Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 30-40 minutes to elute compounds of increasing polarity.

-

Detection: Monitor the eluate at a wavelength suitable for tannins, typically around 270-280 nm.

-

Standard Preparation: Prepare a calibration curve using an isolated and purified standard of this compound at various known concentrations.

-

Sample Analysis: Prepare the extract sample by dissolving a known weight in the mobile phase, filtering through a 0.45 µm filter, and injecting a defined volume into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard.

Mandatory Visualizations

Diagram 1: General Workflow for Extraction and Analysis

Caption: Workflow for this compound extraction, isolation, and analysis.

Diagram 2: Postulated Role in Inflammatory Signaling Pathways

Based on the known activities of P. amarus extracts and its other major constituents like phyllanthin and geraniin, this compound is hypothesized to contribute to the modulation of key inflammatory signaling pathways.[17][18][19]

Caption: Hypothesized inhibitory action of this compound on inflammatory pathways.

Biological Activity and Signaling Pathways

While direct studies on this compound are sparse, the immunomodulatory and anti-inflammatory activities of P. amarus extracts are well-documented and often attributed to their rich content of tannins and lignans.[9][10][20]

-

Anti-inflammatory Effects: Extracts of P. amarus and its purified compounds like geraniin, corilagin, and phyllanthin have been shown to significantly inhibit the production of pro-inflammatory mediators. This includes cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[10][18][20]

-

Modulation of Signaling Pathways: The mechanism behind these anti-inflammatory effects involves the downregulation of key intracellular signaling cascades. Research has demonstrated that constituents of P. amarus can inhibit the activation of:

-

Nuclear Factor-kappa B (NF-κB) Pathway: By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, these compounds block the transcription of numerous pro-inflammatory genes.[4][18][19]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of JNK, ERK, and p38 MAPKs, which are crucial for inflammatory responses, is suppressed.[18][19]

-

PI3K/Akt Pathway: This pathway, involved in cell survival and inflammation, is also a target for inhibition.[18][19]

-

Given that this compound is a structural analogue of other bioactive tannins in P. amarus, it is highly probable that it contributes to the overall anti-inflammatory profile of the extract by acting on these same signaling pathways. This presents a compelling area for future investigation to isolate this compound and directly assess its efficacy and mechanism of action.

References

- 1. An insight into the potent medicinal plant Phyllanthus amarus Schum. and Thonn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Hydrolysable tannin: Significance and symbolism [wisdomlib.org]

- 9. Correlation between the major components of Phyllanthus amarus and Phyllanthus urinaria and their inhibitory effects on phagocytic activity of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. ijpsr.com [ijpsr.com]

- 12. US20130122119A1 - Phyllanthus amarus compositions and method of extracting same - Google Patents [patents.google.com]

- 13. Isolation, characterization and antioxidative effect of phyllanthin against CCl4-induced toxicity in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. redalyc.org [redalyc.org]

- 15. researcher.manipal.edu [researcher.manipal.edu]

- 16. researchgate.net [researchgate.net]

- 17. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer [pubmed.ncbi.nlm.nih.gov]

- 18. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protective Effects of Phyllanthus amarus Against Lipopolysaccharide-Induced Neuroinflammation and Cognitive Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Phyllanthusiin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of Phyllanthusiin C, a member of the tannin class of compounds. While direct research on this compound is limited, this document extrapolates its potential mechanisms and targets based on the extensive research conducted on extracts from the Phyllanthus genus, which are known to contain this compound and other structurally related bioactive compounds.[1] The primary therapeutic avenues for these compounds lie in their anti-inflammatory, anticancer, and antioxidant properties.[1][2]

Potential Therapeutic Targets and Signaling Pathways

The bioactive constituents of Phyllanthus species exert their effects by modulating a variety of cellular signaling pathways implicated in cancer and inflammation.[3][4] Key among these are the NF-κB, MAPK, and PI3K/Akt signaling networks.[3][4][5]

Anti-inflammatory Pathways

Inflammation is a critical immune response that, when dysregulated, can contribute to a variety of chronic diseases.[5] Compounds from Phyllanthus have demonstrated significant anti-inflammatory potential by targeting key signaling cascades.[2]

-